molecular formula C14H17Cl B2576251 1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287283-33-2

1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2576251
CAS No.: 2287283-33-2
M. Wt: 220.74
InChI Key: QXKVMJARSZLEQO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane is a chemical compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclopropane rings. The presence of a chloromethyl group and a 4-ethylphenyl group attached to the bicyclo[1.1.1]pentane core makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[111]pentane typically involves the generation of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through a continuous flow process that generates [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient and scalable route for producing the bicyclo[1.1.1]pentane core .

Industrial Production Methods: Industrial production of 1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane may involve large-scale continuous flow synthesis techniques to ensure high yields and purity. The use of light and other energy sources to drive the reactions without additional additives or catalysts can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products:

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: Products include the corresponding methyl derivative.

Scientific Research Applications

1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its chloromethyl and 4-ethylphenyl groups. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can influence the compound’s binding affinity and specificity. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, while the 4-ethylphenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

    1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    1-(Bromomethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane: The bromine atom can influence the compound’s reactivity and interactions compared to the chlorine atom.

    1-(Chloromethyl)-3-(4-methylphenyl)bicyclo[1.1.1]pentane: The presence of a methyl group instead of an ethyl group can affect the compound’s physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl/c1-2-11-3-5-12(6-4-11)14-7-13(8-14,9-14)10-15/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKVMJARSZLEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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